molecular formula C16H32O2 B14234196 2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate CAS No. 378772-11-3

2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate

Cat. No.: B14234196
CAS No.: 378772-11-3
M. Wt: 256.42 g/mol
InChI Key: COOQSZABQKPRDW-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is synthesized from 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid, resulting in a molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate typically involves the esterification reaction between 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as Amberlyst, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: 2,2,4-Trimethylpentanol and 2,2,4-trimethylpentanoic acid.

    Reduction: 2,2,4-Trimethylpentanol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate primarily involves its hydrolysis to release 2,2,4-trimethylpentanol and 2,2,4-trimethylpentanoic acid. These products can then interact with various molecular targets and pathways in biological systems. For example, the alcohol can be further metabolized to produce energy, while the acid can participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: An isomer of octane, used as a reference standard in octane rating.

    2,2,4-Trimethylpentanol: The alcohol counterpart of the ester.

    2,2,4-Trimethylpentanoic acid: The acid counterpart of the ester.

Uniqueness

2,2,4-Trimethylpentyl 2,2,4-trimethylpentanoate is unique due to its dual ester linkage, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and release both an alcohol and an acid makes it a versatile compound in various chemical and biological applications.

Properties

CAS No.

378772-11-3

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,2,4-trimethylpentyl 2,2,4-trimethylpentanoate

InChI

InChI=1S/C16H32O2/c1-12(2)9-15(5,6)11-18-14(17)16(7,8)10-13(3)4/h12-13H,9-11H2,1-8H3

InChI Key

COOQSZABQKPRDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)COC(=O)C(C)(C)CC(C)C

Origin of Product

United States

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